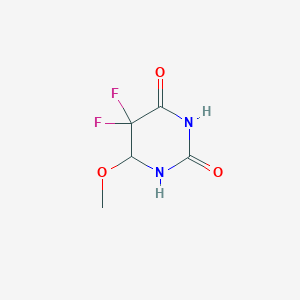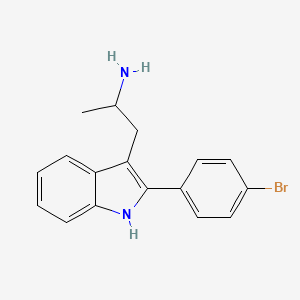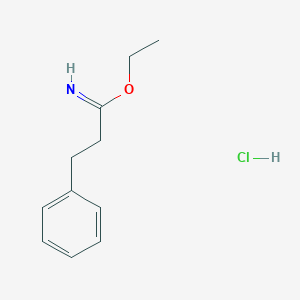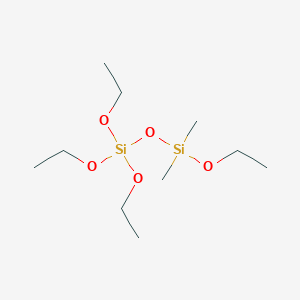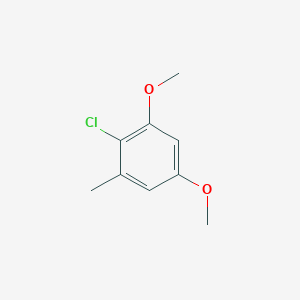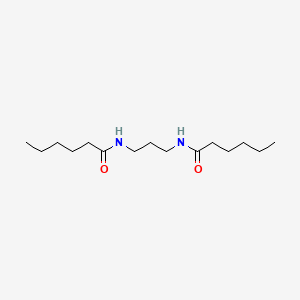![molecular formula C11H17Cl B14642994 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene CAS No. 56143-97-6](/img/structure/B14642994.png)
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,7,7-trimethylbicyclo[411]oct-2-ene is a bicyclic organic compound with the molecular formula C11H17Cl It is characterized by a bicyclo[411]octane framework, which includes a chlorine atom and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene typically involves the chlorination of 2,7,7-trimethylbicyclo[4.1.1]oct-2-ene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include fully saturated bicyclic compounds.
Scientific Research Applications
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one
- 7,7-Dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene
- Bicyclo[3.2.1]oct-2-ene
Uniqueness
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
56143-97-6 |
|---|---|
Molecular Formula |
C11H17Cl |
Molecular Weight |
184.70 g/mol |
IUPAC Name |
3-chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene |
InChI |
InChI=1S/C11H17Cl/c1-7-9-6-8(11(9,2)3)4-5-10(7)12/h8-9H,4-6H2,1-3H3 |
InChI Key |
ASDIKVPMJZYDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC2CC1C2(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


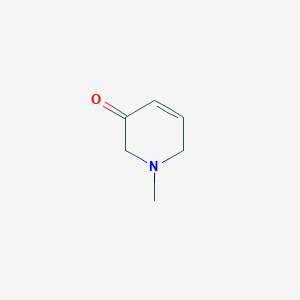
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
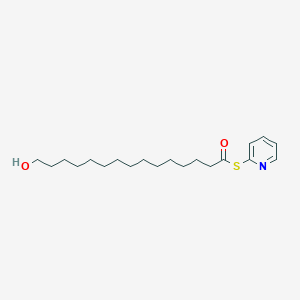
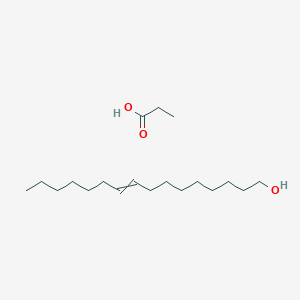
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
